molecular formula C17H19N3O6S B2882371 [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878091-17-9

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No. B2882371
CAS RN: 878091-17-9
M. Wt: 393.41
InChI Key: PJAMWZPKFOTXSF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents . While manganese (IV) dioxide (MnO2) has been applied with some success to the preparation of thiazoles from thiazolidines, it has not been widely used for the synthesis of oxazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary greatly depending on their structure. For example, some oxazole derivatives have moderate thermal stabilities .

Scientific Research Applications

Fluorescent Molecular Probes

Research conducted by Diwu et al. (1997) on solvatochromic dyes, which share structural similarities with the compound , highlights their utility as fluorescent molecular probes. These dyes exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting their potential application in developing ultrasensitive fluorescent molecular probes for biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Drug Design and Pharmacokinetics

Humphreys et al. (2003) explored structure-metabolism relationships to optimize a class of compounds for improved metabolic stability, leading to the identification of selective endothelin receptor antagonists with favorable pharmacokinetic properties. This research underscores the importance of structural modifications to enhance drug profiles, which could be relevant for derivatives of the compound (Humphreys, Obermeier, Barrish, Chong, Marino, Murugesan, Wang-Iverson, & Morrison, 2003).

Synthetic Methodology

Research on the synthesis of heterocyclic systems using components with functional groups similar to those found in the target compound has been reported. For example, Dobrydnev et al. (2018) described a one-pot synthesis approach for creating methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, demonstrating the versatility of related molecular frameworks in synthesizing complex heterocyclic structures (Dobrydnev, Vashchenko, Konovalova, Bisikalo, & Volovenko, 2018).

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their structure and the target they interact with. Many oxazole derivatives have shown a wide spectrum of biological activities .

Future Directions

The field of oxazole derivatives is a vibrant area of research, with new compounds being synthesized and tested for various biological activities . Future research will likely continue to explore the potential of these compounds in various applications, including medicinal chemistry.

properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-12-3-5-14(6-4-12)7-8-27(23,24)18-10-17(22)25-11-16(21)19-15-9-13(2)26-20-15/h3-9,18H,10-11H2,1-2H3,(H,19,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAMWZPKFOTXSF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

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